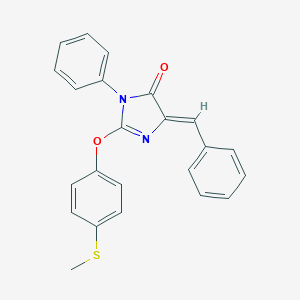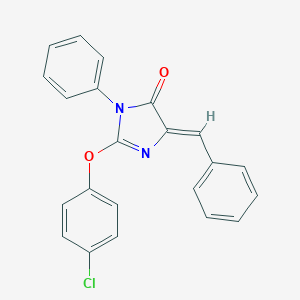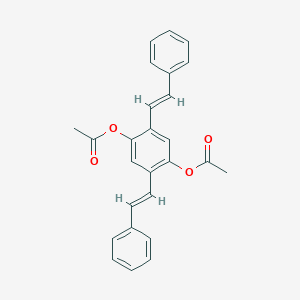
4-(Acetyloxy)-2,5-bis(2-phenylvinyl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Acetyloxy)-2,5-bis(2-phenylvinyl)phenyl acetate, commonly known as APV, is a synthetic compound that belongs to the class of stilbene derivatives. APV has been extensively studied for its potential applications in scientific research.
作用機序
APV exerts its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). By inhibiting these enzymes, APV can reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer, Alzheimer's disease, and cardiovascular disease.
Biochemical and Physiological Effects:
APV has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. APV can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). APV can also scavenge free radicals and protect against oxidative stress. In addition, APV can protect against neuronal damage and improve cognitive function.
実験室実験の利点と制限
APV has several advantages for lab experiments, including its stability, solubility, and availability. APV is stable under normal laboratory conditions and can be easily dissolved in organic solvents such as dimethyl sulfoxide (DMSO). APV is also commercially available from various chemical suppliers. However, one limitation of APV is its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for the research on APV. One direction is to explore the potential applications of APV in the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Another direction is to investigate the mechanisms of action of APV in more detail, including its effects on signal transduction pathways and gene expression. Finally, the development of novel APV derivatives with improved pharmacological properties is another area of future research.
Conclusion:
In conclusion, APV is a synthetic compound with potential applications in scientific research. APV has been extensively studied for its anti-cancer, neuroprotective, and anti-inflammatory properties. APV exerts its effects by inhibiting enzymes such as COX-2 and LOX. APV has several advantages for lab experiments, including its stability, solubility, and availability. There are several future directions for the research on APV, including exploring its potential applications in disease treatment, investigating its mechanisms of action, and developing novel derivatives.
合成法
APV can be synthesized by the reaction of 4-hydroxy-2,5-bis(2-phenylvinyl)phenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields APV as a white crystalline solid with a melting point of 190-192°C.
科学的研究の応用
APV has been used in various scientific research studies, including cancer research, neuroscience, and pharmacology. APV has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In neuroscience, APV has been used to study the mechanisms of synaptic plasticity and memory formation. In pharmacology, APV has been used as a reference compound for the development of novel drugs.
特性
分子式 |
C26H22O4 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
[4-acetyloxy-2,5-bis[(E)-2-phenylethenyl]phenyl] acetate |
InChI |
InChI=1S/C26H22O4/c1-19(27)29-25-17-24(16-14-22-11-7-4-8-12-22)26(30-20(2)28)18-23(25)15-13-21-9-5-3-6-10-21/h3-18H,1-2H3/b15-13+,16-14+ |
InChIキー |
AXVJOHFGZJHVOL-WXUKJITCSA-N |
異性体SMILES |
CC(=O)OC1=CC(=C(C=C1/C=C/C2=CC=CC=C2)OC(=O)C)/C=C/C3=CC=CC=C3 |
SMILES |
CC(=O)OC1=CC(=C(C=C1C=CC2=CC=CC=C2)OC(=O)C)C=CC3=CC=CC=C3 |
正規SMILES |
CC(=O)OC1=CC(=C(C=C1C=CC2=CC=CC=C2)OC(=O)C)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


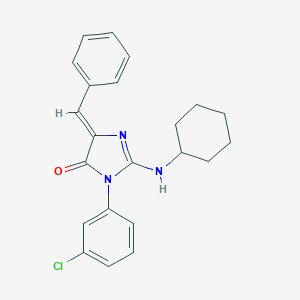
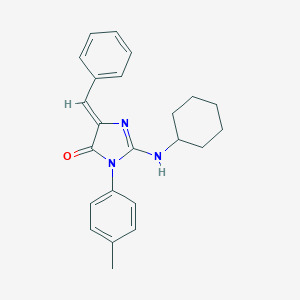
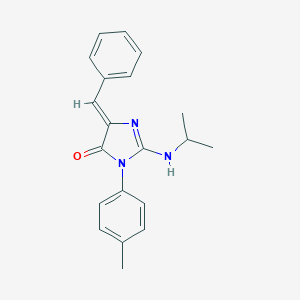
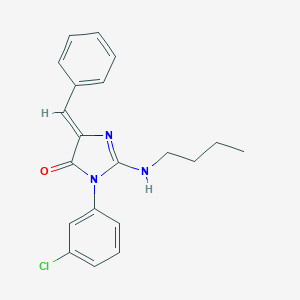
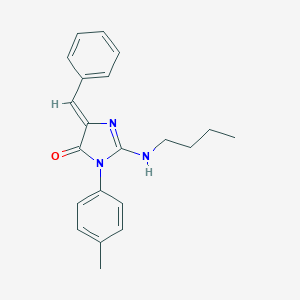
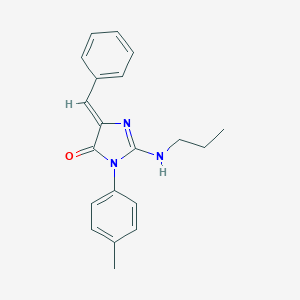
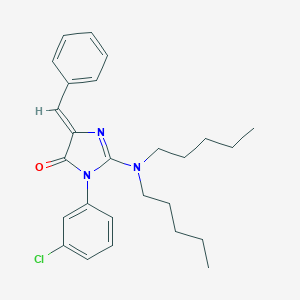
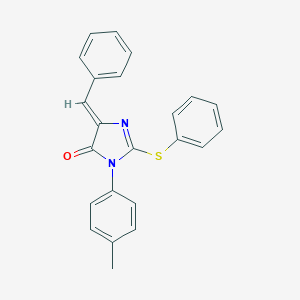
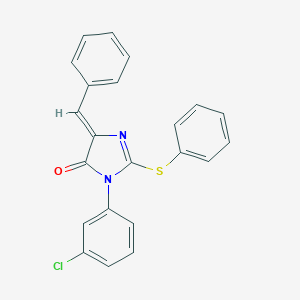
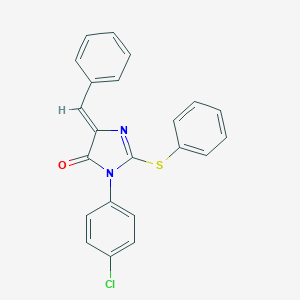
![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
